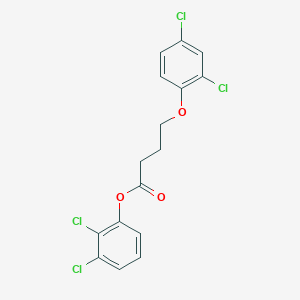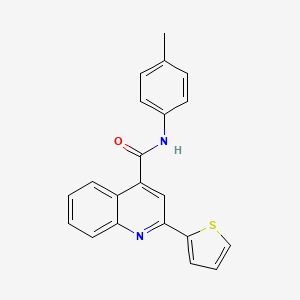![molecular formula C14H19N5O B5201522 N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, also known as PPETD, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PPETD belongs to the class of triazine compounds and has a molecular formula of C14H19N5O.
Wirkmechanismus
The mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, but studies have shown that it may act through various pathways, including the inhibition of protein kinase activity, the inhibition of DNA synthesis, and the induction of apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokines. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine in lab experiments is its potential as a multi-functional compound with anti-tumor, anti-inflammatory, and neuroprotective properties. However, one limitation is that the mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, including further investigation of its mechanism of action, optimization of its use in lab experiments, and exploration of its potential as a therapeutic agent for various diseases. Additionally, future studies may focus on the development of analogs of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine with improved efficacy and selectivity.
Synthesemethoden
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine can be synthesized using various methods, including the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and 2,4-dichloro-6-methoxy-1,3,5-triazine.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in various scientific research applications, including its role as an anti-tumor agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has the ability to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-9-20-12-5-3-11(4-6-12)7-8-16-14-18-10-17-13(15)19-14/h3-6,10H,2,7-9H2,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHMRMYZIAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCNC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)


![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
